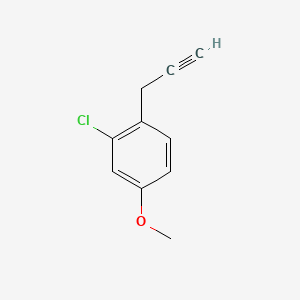
1-O-tert-butyl 2-O-methyl 4-(4-bromo-7-fluoro-1,3-dihydroisoindole-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-O-tert-butyl 2-O-méthyl 4-(4-bromo-7-fluoro-1,3-dihydroisoindole-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate est un composé organique complexe appartenant à la classe des dérivés de la pyrrolidine
Méthodes De Préparation
La synthèse du 1-O-tert-butyl 2-O-méthyl 4-(4-bromo-7-fluoro-1,3-dihydroisoindole-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. La voie de synthèse comprend généralement les étapes suivantes :
Formation du noyau isoindoline : La synthèse commence par la préparation du noyau isoindoline, qui implique la réaction d’un précurseur approprié avec des réactifs tels que le brome et des sources de fluor dans des conditions contrôlées.
Introduction du cycle pyrrolidine : Le cycle pyrrolidine est introduit par une réaction de cyclisation, qui implique l’utilisation de réactifs et de catalyseurs appropriés pour former la structure cyclique souhaitée.
Modifications des groupes fonctionnels : Les groupes tert-butyle et méthyle sont introduits par des réactions d’alkylation, tandis que le groupe carbonyle est introduit par des réactions d’acylation. Ces étapes nécessitent l’utilisation de réactifs spécifiques et de conditions de réaction pour obtenir la fonctionnalité souhaitée.
Assemblage final : La dernière étape implique le couplage des fragments isoindoline et pyrrolidine pour former le composé cible. Cette étape peut impliquer l’utilisation de réactifs de couplage et de catalyseurs pour faciliter la formation du produit souhaité.
Analyse Des Réactions Chimiques
Le 1-O-tert-butyl 2-O-méthyl 4-(4-bromo-7-fluoro-1,3-dihydroisoindole-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau des groupes carbonyle et méthyle, conduisant à la formation de produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être effectuées sur le groupe carbonyle, conduisant à la formation de dérivés alcooliques.
Substitution : Les groupes bromo et fluoro peuvent subir des réactions de substitution nucléophile, conduisant à la formation de divers dérivés substitués.
Réactions de couplage : Le composé peut participer à des réactions de couplage, telles que le couplage de Suzuki ou de Heck, pour former des structures plus complexes.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants (par exemple, le permanganate de potassium), des agents réducteurs (par exemple, le borohydrure de sodium), des nucléophiles (par exemple, des amines, des thiols) et des réactifs de couplage (par exemple, des catalyseurs au palladium).
Applications de la recherche scientifique
Le 1-O-tert-butyl 2-O-méthyl 4-(4-bromo-7-fluoro-1,3-dihydroisoindole-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate présente plusieurs applications de recherche scientifique, notamment :
Chimie : Le composé est utilisé comme élément de base dans la synthèse de molécules plus complexes, en particulier dans le développement de nouveaux médicaments et produits agrochimiques.
Biologie : Il est utilisé dans l’étude des processus et des voies biologiques, en particulier ceux impliquant l’inhibition enzymatique et la liaison aux récepteurs.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et produits chimiques, en particulier ceux présentant des propriétés fonctionnelles spécifiques.
Applications De Recherche Scientifique
1-O-tert-butyl 2-O-methyl 4-(4-bromo-7-fluoro-1,3-dihydroisoindole-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological processes and pathways, particularly those involving enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and chemicals, particularly those with specific functional properties.
Mécanisme D'action
Le mécanisme d’action du 1-O-tert-butyl 2-O-méthyl 4-(4-bromo-7-fluoro-1,3-dihydroisoindole-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le composé peut inhiber l’activité enzymatique en se liant au site actif ou au site allostérique, conduisant à la modulation des voies biologiques. En outre, il peut se lier aux récepteurs et moduler leur activité, entraînant des modifications de la signalisation cellulaire et de la fonction.
Comparaison Avec Des Composés Similaires
Le 1-O-tert-butyl 2-O-méthyl 4-(4-bromo-7-fluoro-1,3-dihydroisoindole-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate peut être comparé à d’autres composés similaires, tels que :
1-(Tert-butyl) 2-méthyl (2S,4R)-4-((4-bromo-7-fluoroisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate : Ce composé partage une structure de base similaire mais diffère dans le motif de substitution et les groupes fonctionnels.
tert-Butyl (4R,6R)-6-[2-[2-(4-fluorophényl)-5-isopropyl-3-phényl-4-(phénylcarbamoyl)-1-pyrrolyl]éthyl]-2,2-diméthyl-1,3-dioxane-4-acétate : Ce composé possède un cycle pyrrolidine similaire mais diffère dans la structure générale et les groupes fonctionnels.
tert-Butyl (S,Z)-(4-(4-bromothiophène-2-yl)-1,4-diméthyl-6-oxotétrahydropyrimidine-2(1H)-ylidène)carbamate : Ce composé possède un groupe tert-butyle similaire mais diffère dans la structure de base et les groupes fonctionnels.
Propriétés
Formule moléculaire |
C20H24BrFN2O6 |
|---|---|
Poids moléculaire |
487.3 g/mol |
Nom IUPAC |
1-O-tert-butyl 2-O-methyl 4-(4-bromo-7-fluoro-1,3-dihydroisoindole-2-carbonyl)oxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C20H24BrFN2O6/c1-20(2,3)30-19(27)24-8-11(7-16(24)17(25)28-4)29-18(26)23-9-12-13(10-23)15(22)6-5-14(12)21/h5-6,11,16H,7-10H2,1-4H3 |
Clé InChI |
IJLIBOWOGNKIFZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC(=O)N2CC3=C(C=CC(=C3C2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


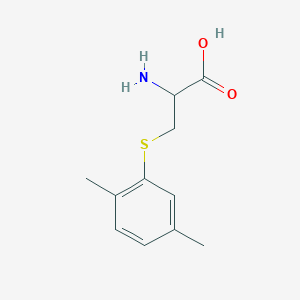

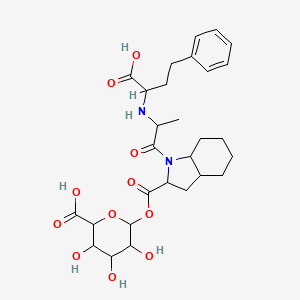
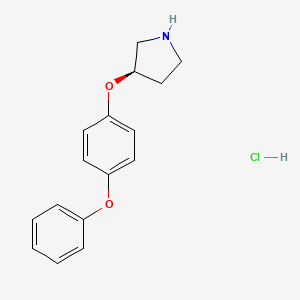
![[1,1'-Biphenyl]-4-carboxylic acid, 2'-[(1R)-1-[(2R)-3-[[2-(4-chloro-3-fluorophenyl)-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-](/img/structure/B12285752.png)
![tert-Butyl 6-bromo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B12285755.png)
![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dodecanoate](/img/structure/B12285756.png)
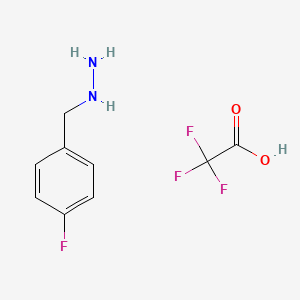
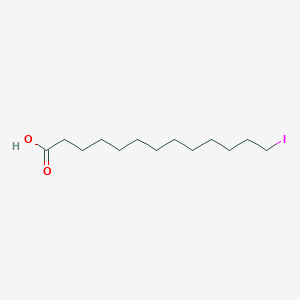
![[(3S)-3-(2-ethoxyphenoxy)-2-methylsulfonyloxy-3-phenylpropyl] 4-nitrobenzoate](/img/structure/B12285769.png)
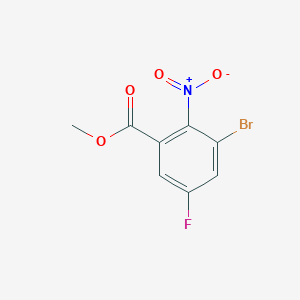
![Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-](/img/structure/B12285792.png)

